propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate
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Overview
Description
Propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic compound that belongs to the class of flavonoid glycosides This compound is characterized by its unique structure, which includes a chromenone moiety linked to a sugar unit through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate typically involves the following steps:
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Synthesis of the Chromenone Moiety: : The chromenone moiety can be synthesized through the condensation of a phenolic compound with an appropriate diketone under acidic conditions. This reaction forms the chromenone ring system with hydroxyl and keto functional groups.
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Glycosylation: : The chromenone moiety is then glycosylated using a protected sugar derivative. The glycosylation reaction is usually carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the glycosidic bond.
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Deprotection and Esterification: : The protected sugar derivative is deprotected to reveal the hydroxyl groups. The final step involves esterification with propyl alcohol to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as column chromatography and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyl groups in the compound can undergo oxidation to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
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Reduction: : The keto group in the chromenone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: : The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. For example, acetylation can be achieved using acetic anhydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acetic anhydride, alkyl halides.
Major Products Formed
Oxidation: Quinones, oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Acetylated or alkylated derivatives.
Scientific Research Applications
Propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate has several scientific research applications:
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Medicinal Chemistry: : The compound’s antioxidant properties make it a potential candidate for developing drugs that combat oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.
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Biochemistry: : Its ability to interact with various enzymes and proteins makes it useful in studying enzyme kinetics and protein-ligand interactions.
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Industrial Applications: : The compound’s unique structure and reactivity can be exploited in the synthesis of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Rutin: A glycoside of quercetin with additional sugar moieties.
Kaempferol: Another flavonoid with a similar chromenone structure.
Uniqueness
Propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate is unique due to its specific glycosidic linkage and the presence of a propyl ester group. These structural features confer distinct chemical reactivity and biological activity compared to other flavonoids.
Properties
Molecular Formula |
C24H24O11 |
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Molecular Weight |
488.4 g/mol |
IUPAC Name |
propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H24O11/c1-2-8-32-23(31)22-20(29)19(28)21(30)24(35-22)34-15-10-14-16(18(27)17(15)26)12(25)9-13(33-14)11-6-4-3-5-7-11/h3-7,9-10,19-22,24,26-30H,2,8H2,1H3/t19-,20-,21+,22-,24+/m0/s1 |
InChI Key |
RGDLJQGFLILSHP-QMDPOKHVSA-N |
Isomeric SMILES |
CCCOC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O |
Canonical SMILES |
CCCOC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O |
Origin of Product |
United States |
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